molecular formula C13H14N2O6 B2739432 Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate CAS No. 300567-27-5

Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate

Cat. No. B2739432
CAS RN: 300567-27-5
M. Wt: 294.263
InChI Key: IFOPUEKFBCJPKI-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazine derivative that has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer effects.

Scientific Research Applications

Asymmetric Hydroformylation

One application is seen in the field of asymmetric hydroformylation, where unsaturated esters are transformed into regio- and enantioselectively hydroformylated products. For example, Dimethyl 2-(formylmethyl)butanedioate has been synthesized regioselectively with high enantiomeric excess using a homogeneous catalytic process involving a specific platinum catalyst. This process indicates the potential for creating optically active esters from unsaturated compounds, which is crucial in the synthesis of pharmaceuticals and fine chemicals (Kollár, Consiglio, & Pino, 1987).

Synthesis of Long-Chain Monomers and Polycondensates

Another application involves the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters. Through isomerizing alkoxycarbonylation, dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate have been produced with high purity. These compounds serve as precursors for high-melting-point polyesters and other polymers, highlighting the relevance of such chemical transformations in material science and engineering (Stempfle, Quinzler, Heckler, & Mecking, 2011).

Novel Synthesis of Fused Cyclopentenes

The reactivity of similar dihydrazinylidene derivatives has been explored in the synthesis of fused cyclopentenes. The tandem conjugate addition-[3 + 2]-anionic cyclization route demonstrates the compound's utility in constructing complex bicyclic structures, which are valuable in the development of new organic molecules with potential biological activity (Padwa, Murphree, Ni, & Watterson, 1996).

properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-18-12(16)11(13(17)19-2)15-14-8-3-4-9-10(7-8)21-6-5-20-9/h3-4,7,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOPUEKFBCJPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NNC1=CC2=C(C=C1)OCCO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazinylidene)propanedioate

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